2-Bromo-N-methylaniline

Medicinal Chemistry Organic Synthesis Protonation State

2-Bromo-N-methylaniline (CAS 6832-87-7, C7H8BrN, MW 186.05) is a substituted aniline featuring a bromine atom positioned ortho to an N-methylamino group. This ortho-bromo configuration imparts distinct physicochemical and reactivity properties compared to para-substituted analogs and non-halogenated N-methylaniline.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 6832-87-7
Cat. No. B1330608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-methylaniline
CAS6832-87-7
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1Br
InChIInChI=1S/C7H8BrN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
InChIKeySMVIAQFTVWDWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-methylaniline (CAS 6832-87-7) Procurement Guide: Ortho-Bromoaniline Building Block for Cross-Coupling and Heterocycle Synthesis


2-Bromo-N-methylaniline (CAS 6832-87-7, C7H8BrN, MW 186.05) is a substituted aniline featuring a bromine atom positioned ortho to an N-methylamino group. This ortho-bromo configuration imparts distinct physicochemical and reactivity properties compared to para-substituted analogs and non-halogenated N-methylaniline . The compound is commercially available at 95-96% purity and is primarily utilized as a versatile building block in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and heterocycle synthesis [1].

Why Generic Substitution Fails: Ortho-Bromo vs. Para-Bromo and Non-Halogenated N-Methylanilines in Synthesis


Substituting 2-Bromo-N-methylaniline with its 4-bromo regioisomer (CAS 6911-87-1) or the non-halogenated N-methylaniline (CAS 100-61-8) is chemically unjustified without experimental revalidation. The ortho-bromo substitution confers a significantly lower pKa (3.07 vs. 4.84) altering protonation states in acid-sensitive reactions , shifts boiling point and density due to altered intermolecular forces , and fundamentally changes steric and electronic properties at the reactive site in cross-coupling and C–N bond-forming reactions. These differences directly impact reaction optimization, product distribution, and purification protocols, making generic substitution a high-risk approach in both research and process chemistry.

Product-Specific Quantitative Evidence Guide: 2-Bromo-N-methylaniline vs. N-Methylaniline, 4-Bromo-N-methylaniline, and 2-Chloro-N-methylaniline


Ortho-Bromo Substitution Reduces Basicity by Over 1.7 pKa Units Relative to N-Methylaniline

2-Bromo-N-methylaniline exhibits a predicted pKa of 3.07±0.10, compared to 4.84 for N-methylaniline, representing a 1.77 pKa unit decrease in basicity . This reduction arises from the electron-withdrawing inductive effect and ortho steric effect of the bromine substituent. The lower pKa alters the compound's protonation state under mildly acidic conditions, which can critically influence reaction outcomes in acid-catalyzed processes and purification strategies (e.g., acid/base extraction).

Medicinal Chemistry Organic Synthesis Protonation State

Boiling Point and Density Differentiate Ortho-Bromo from Para-Bromo and Non-Halogenated Regioisomers

The ortho-bromo isomer exhibits a boiling point of 107-109 °C at 12 mmHg (equivalent to 243.6±23.0 °C at 760 mmHg) and a density of 1.589 g/mL at 25 °C . In contrast, the para-bromo analog (4-Bromo-N-methylaniline) boils at 259-260 °C at 760 mmHg with a density of 1.482 g/mL , while N-methylaniline boils at 196 °C with a density of 0.989 g/mL . The ortho-isomer's density is the highest among the three, reflecting stronger intermolecular interactions.

Process Chemistry Purification Physical Properties

Ortho-Bromoanilines Enable Suzuki-Miyaura Cross-Coupling with Good to Excellent Yields Under Optimized Conditions

A 2024 study established an operationally simple Suzuki-Miyaura cross-coupling method specifically for unprotected ortho-bromoanilines, achieving good to excellent yields across a range of boronic esters (benzyl, alkyl, aryl, alkenyl, heteroaromatic) [1]. While 2-Bromo-N-methylaniline was not the sole substrate, it belongs to the ortho-bromoaniline class validated in this work. The method, optimized using CataCXium A Pd G3, demonstrates that ortho-bromo substitution permits direct coupling without amine protection, a feature not universally accessible to ortho-chloro or para-substituted analogs under identical conditions.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

CuI Nanoparticle-Catalyzed One-Pot Synthesis of Benzimidazole Derivatives Utilizes 2-Bromo-N-methylaniline as a Key Substrate

2-Bromo-N-methylaniline is specifically employed in a one-pot N-arylation of amides/cyclic amides to synthesize benzimidazole derivatives using copper iodide nanoparticles as catalyst . While exact yields are not reported in vendor datasheets, the explicit citation of this compound in the method indicates successful application. Alternative 2-haloanilines (e.g., 2-chloro) would exhibit different reactivity under these Cu-catalyzed conditions, potentially leading to lower conversion or requiring alternative catalyst systems.

Heterocycle Synthesis Nanocatalysis Benzimidazole

C-Br Bond Exhibits Higher Reactivity than C-Cl in Pd-Catalyzed Cross-Couplings, a Class-Wide Advantage for Bromoarenes

As an aryl bromide, 2-Bromo-N-methylaniline benefits from the well-established class-level advantage of C-Br bonds in oxidative addition to Pd(0) compared to C-Cl bonds. Typical relative rates for oxidative addition follow the order: I > Br >> Cl. This translates to milder reaction conditions (lower temperature, shorter time) for 2-Bromo-N-methylaniline in Suzuki, Buchwald-Hartwig, and related couplings relative to its 2-chloro analog (2-Chloro-N-methylaniline, CAS 932-32-1) [1].

Cross-Coupling Bond Reactivity Palladium Catalysis

Best Research and Industrial Application Scenarios for 2-Bromo-N-methylaniline (CAS 6832-87-7)


Medicinal Chemistry: Diversification of ortho-Bromoaniline Scaffolds via Suzuki-Miyaura Coupling

Based on class-level evidence for ortho-bromoanilines, 2-Bromo-N-methylaniline serves as an effective substrate for Suzuki-Miyaura cross-coupling without requiring amine protection. This streamlines the synthesis of biaryl libraries for drug discovery programs targeting glucocorticoid receptor modulators and related pharmacophores [1]. The ortho-bromo substitution provides a defined vector for diversity-oriented synthesis.

Heterocyclic Chemistry: One-Pot Synthesis of N-Methylated Benzimidazoles

2-Bromo-N-methylaniline is explicitly utilized in CuI-nanoparticle-catalyzed one-pot N-arylation of amides to yield benzimidazole derivatives . This method offers a concise route to N-methylated heterocycles of pharmaceutical interest, bypassing the need for separate methylation steps.

Process Chemistry: Optimized Distillation and Solvent Selection Based on Distinct Physical Properties

With a density of 1.589 g/mL and a boiling point of 107-109 °C at 12 mmHg, 2-Bromo-N-methylaniline requires specific distillation and solvent selection protocols distinct from its 4-bromo regioisomer (density 1.482 g/mL) . This differentiation guides procurement for process development where purification parameters are critical.

Coordination Chemistry: Ligand Precursor Synthesis via Ortho-Directed Metalation

The ortho-bromo substituent, combined with the N-methyl directing group, positions 2-Bromo-N-methylaniline as a potential precursor for ortho-metalated complexes. While direct evidence for this specific compound is limited, its structural class suggests utility in preparing phosphine ligands and pincer complexes relevant to homogeneous catalysis .

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